3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1393560-43-4 |
|---|---|
Molecular Formula |
C9H7F2NO2 |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
3,3-difluoro-6-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-5-2-3-6-7(4-5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
RTJFCSUUOUEDHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)(F)F |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques in 3,3 Difluoro 6 Methoxy 2,3 Dihydro 1h Indol 2 One Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
For 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one, the UV-Vis spectrum is primarily determined by the oxindole (B195798) chromophore, which consists of a benzene (B151609) ring fused to a pyrrolone ring. The electronic transitions are influenced by the substituents on this core structure: the electron-donating methoxy (B1213986) group (-OCH₃) at the 6-position and the two electron-withdrawing fluorine atoms at the 3-position.
The principal electronic transitions in the indole (B1671886) core are typically π → π* transitions, which involve the excitation of an electron from a bonding (π) to an anti-bonding (π*) molecular orbital. These transitions are generally responsible for the strong absorption bands observed in the UV region. The presence of the methoxy group, an auxochrome, on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) due to the extension of the conjugated system through resonance. uobabylon.edu.iq
Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds
| Expected Transition | Approximate λmax (nm) | Origin of Transition |
| π → π | 250 - 290 | Benzene Ring & C=O |
| π → π | 310 - 330 | Extended Conjugation (Indole System) |
Note: The values in this table are estimations based on the analysis of related indole structures and general principles of UV-Vis spectroscopy. uobabylon.edu.iqumaine.edu They are intended to be illustrative of the expected spectral features.
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)
Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying vibrations that result in a change in the polarizability of the molecule. For a molecule to be Raman active, its vibration must cause a change in the polarizability of the electron cloud. libretexts.org
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Amide N-H stretching: A band around 3200-3300 cm⁻¹ from the lactam ring.
Carbonyl (C=O) stretching: A strong, characteristic band for the lactam carbonyl group, usually found between 1680-1750 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.
Aromatic C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the benzene ring.
C-F stretching: Strong bands associated with the difluoro group at the C3 position, typically expected in the 1000-1200 cm⁻¹ range.
C-O-C stretching: Vibrations from the methoxy group, which would appear in the fingerprint region.
Computational methods, such as Density Functional Theory (DFT), are often used to calculate and assign the vibrational modes observed in Raman spectra, providing a deeper understanding of the molecular structure. nih.gov While direct experimental Raman data for the title compound is scarce, analysis of related heterocyclic structures provides a basis for predicting its spectral features. scifiniti.com
Table 2: Predicted Prominent Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Strong |
| C=O Stretch (Lactam) | 1680 - 1750 | Strong |
| Aromatic Ring C=C Stretch | 1400 - 1650 | Strong |
| C-F Stretch | 1000 - 1200 | Strong |
Note: This table presents predicted Raman shifts based on characteristic frequencies of functional groups found in similar molecules. nih.govscifiniti.com The actual spectrum may show variations due to the specific molecular structure and intermolecular interactions.
Computational and Theoretical Investigations of 3,3 Difluoro 6 Methoxy 2,3 Dihydro 1h Indol 2 One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the properties of indole (B1671886) derivatives and other organic molecules. researchgate.netmdpi.com Methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently employed to predict a variety of molecular properties with high accuracy. nih.govmpg.de
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one, DFT calculations would precisely determine bond lengths, bond angles, and dihedral angles.
The oxindole (B195798) ring system is expected to be nearly planar. researchgate.net The introduction of two fluorine atoms at the C3 position and a methoxy (B1213986) group at the C6 position induces specific geometric and electronic changes. The C-F bonds are predicted to be short and strong, while the C-O bond of the methoxy group will influence the geometry of the benzene (B151609) ring. Conformational analysis would explore the rotational barrier of the methoxy group to identify the most stable orientation relative to the indole ring.
| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) | Typical Experimental Range (Å or °) |
|---|---|---|
| C2=O | 1.22 Å | 1.21 - 1.24 |
| C3-F1 | 1.35 Å | 1.34 - 1.38 |
| C3-F2 | 1.35 Å | 1.34 - 1.38 |
| C2-C3 | 1.54 Å | 1.52 - 1.56 |
| C6-O(methoxy) | 1.36 Å | 1.35 - 1.37 |
| ∠ F-C3-F | 106.5° | 105 - 108 |
| ∠ O=C2-N1 | 126.0° | 125 - 127 |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These frontier molecular orbitals (FMOs) determine the molecule's reactivity and kinetic stability. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter; a small gap suggests high chemical reactivity and polarizability, while a large gap indicates high stability. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group (C=O) and the difluorinated carbon of the pyrrolidone ring. This distribution dictates the molecule's behavior in charge-transfer interactions.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, significant interactions are expected. These include the delocalization of lone pair (LP) electrons from the nitrogen atom, the oxygen atom of the carbonyl group, the oxygen of the methoxy group, and the fluorine atoms into adjacent anti-bonding orbitals (π* or σ). For instance, the interaction between the lone pair of the nitrogen atom (LP(N)) and the anti-bonding orbital of the carbonyl group (π(C=O)) contributes to the stability of the amide bond. Similarly, interactions involving the fluorine lone pairs and the σ* orbitals of adjacent C-C bonds would also be significant.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π* (C2=O) | 55.2 |
| LP (Omethoxy) | π* (C5=C6) | 28.5 |
| LP (Ocarbonyl) | σ* (N1-C2) | 25.1 |
| LP (F1) | σ* (C2-C3) | 5.8 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting sites of electrophilic and nucleophilic attack. The map is color-coded: red areas indicate regions of negative potential (electron-rich, prone to electrophilic attack), while blue areas show positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential.
For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The fluorine atoms would also contribute to negative potential regions. The most positive potential (blue) would be found around the N-H proton, making it the primary site for hydrogen bonding and interaction with nucleophiles. The aromatic protons would exhibit moderately positive potential.
Theoretical Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the theoretical elucidation of reaction mechanisms. By identifying reactants, products, intermediates, and, most importantly, transition states, chemists can understand the feasibility and selectivity of a reaction.
For instance, the reaction of this compound with a nucleophile would likely involve an attack at the electrophilic carbonyl carbon (C2). Computational modeling could map the entire reaction coordinate for this process. The calculations would determine the structure of the transition state and its associated activation energy (the energy barrier that must be overcome). This information helps predict reaction rates and explains why certain products are formed over others. Such studies can also investigate the diastereoselectivity of reactions, as seen in cycloaddition reactions involving similar oxindole systems.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Quantum chemical methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net
Vibrational Spectroscopy (IR): DFT calculations can compute harmonic vibrational frequencies corresponding to the normal modes of vibration. The predicted IR spectrum, including the frequencies and intensities of peaks, can be compared with an experimental FT-IR spectrum. This comparison helps in assigning specific vibrational modes to observed absorption bands, such as the characteristic C=O stretch, C-F stretches, and N-H bend.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). Theoretical chemical shifts are calculated relative to a standard (like TMS) and can be correlated with experimental values. This correlation is a powerful tool for structure confirmation and for assigning specific resonances in complex spectra.
| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| C2 (C=O) | 172.5 | 171.8 |
| C3 (CF₂) | 95.0 (t) | 94.2 (t) |
| C6 (C-O) | 158.1 | 157.5 |
| C9 (Aromatic) | 140.2 | 139.6 |
Tautomeric Equilibria and Relative Stability Studies for Indolone Derivatives
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry, particularly for heterocyclic systems like indolone derivatives. nih.gov These isomers, known as tautomers, typically differ in the position of a proton and a double bond. For indolone derivatives, the most common form of tautomerism is the lactam-lactim equilibrium, which is a specific type of keto-enol tautomerism. Computational and theoretical chemistry provide powerful tools to investigate these equilibria, offering insights into the relative stability of tautomers and the factors that influence their populations. mdpi.com
Density Functional Theory (DFT) is a predominant computational method employed for these investigations. nih.govearthlinepublishers.com DFT calculations allow for the optimization of molecular geometries and the determination of the electronic energies of different tautomers. researchgate.net By comparing the calculated energies, researchers can predict which tautomer is more stable under specific conditions. Theoretical studies often utilize functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. nih.govearthlinepublishers.com
The relative stability between the lactam (keto) and lactim (enol) forms of indolone derivatives is a key area of investigation. The lactam form is generally more stable, but the energy difference can be subtle and influenced by substituents on the indolone ring. Computational models can quantify this energy difference (ΔE) and the corresponding Gibbs free energy difference (ΔG), which determines the equilibrium constant (KT) for the tautomeric conversion.
Table 1: Theoretical Relative Energies of Lactam vs. Lactim Tautomers for a Generic Indolone System
| Tautomer | Method/Basis Set | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|
| Lactam | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |
Note: Data are representative and derived from principles discussed in computational studies of tautomerism. orientjchem.org
The surrounding environment, particularly the solvent, plays a critical role in shifting the tautomeric equilibrium. nih.gov Computational studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov These models simulate the dielectric environment of the solvent, allowing for the calculation of tautomer stabilities in different media. nih.gov Generally, polar solvents can stabilize more polar tautomers through intermolecular interactions like hydrogen bonding. mdpi.com For instance, the lactam form, with its exposed carbonyl group, might be favored in aprotic polar solvents, while the lactim form, capable of acting as a hydrogen bond donor, could be stabilized in protic solvents. mdpi.com
A study on a novel 1,3,4-thiadiazole (B1197879) derivative demonstrated that the compound favors the keto form in a polar aprotic solvent like DMSO, while the enol form is preferred in a less polar solvent such as chloroform. mdpi.com This highlights the sensitivity of tautomeric equilibria to the solvent environment. The equilibrium constant can be determined in different solvents to quantify this effect. mdpi.com
Table 2: Calculated Tautomeric Equilibrium Constant (KT) for a Generic Indolone in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted Favored Tautomer | Calculated KT ([Lactim]/[Lactam]) |
|---|---|---|---|
| Gas Phase | 1.0 | Lactam | 1.5 x 10-4 |
| Cyclohexane | 2.0 | Lactam | 2.1 x 10-4 |
| Chloroform | 4.8 | Lactam | 9.8 x 10-4 |
| Methanol | 32.7 | Lactam | 3.5 x 10-3 |
Note: This table illustrates the typical influence of solvent polarity on the equilibrium constant as investigated through computational methods. orientjchem.orgmdpi.com KT values are hypothetical and for illustrative purposes.
Furthermore, theoretical calculations can elucidate the mechanism of interconversion between tautomers by identifying the transition state structure. orientjchem.org The energy barrier for this proton transfer reaction determines the rate of interconversion. For many keto-enol systems, this process involves a four-membered ring transition state. orientjchem.org The calculated activation energies provide insight into whether the tautomers can be isolated or if they exist in a rapid equilibrium. orientjchem.org
Reactivity and Mechanistic Studies of 3,3 Difluoro 6 Methoxy 2,3 Dihydro 1h Indol 2 One
Reactions Involving the gem-Difluoro Moiety at C-3
The gem-difluoro group at the C-3 position is a key structural feature that imparts unique reactivity to the molecule. Its strong electron-withdrawing nature enhances the electrophilicity of the neighboring carbonyl group and renders the C-F bonds themselves susceptible to specific activation methods.
The primary site for nucleophilic attack on the 3,3-difluorooxindole core is the highly electrophilic carbonyl carbon at the C-2 position. The powerful inductive effect of the adjacent CF2 group polarizes the C=O bond, making it exceptionally susceptible to attack by a wide range of nucleophiles. This typically results in nucleophilic addition to the carbonyl, forming a tetrahedral intermediate.
Direct nucleophilic substitution of a fluoride (B91410) ion at the C-3 position is generally challenging due to the strength of the C-F bond and steric hindrance at the quaternary carbon center. researchgate.net However, related fluorinated indolines have been shown to undergo SN2′ reactions, suggesting that under specific conditions with appropriate nucleophiles, substitution pathways could be explored, potentially involving elimination-addition sequences. nih.govnih.gov
Research on analogous structures demonstrates that reactions with various nucleophiles can lead to diverse products. For instance, in related systems, morpholine (B109124) has been used as a nucleophile, leading to addition products. nih.gov
Table 1: Representative Nucleophilic Reactions on Related Fluorinated Indoline (B122111) Scaffolds
| Nucleophile | Reaction Type | Potential Outcome for 3,3-difluorooxindoles | Reference |
|---|---|---|---|
| Grignard Reagents (R-MgX) | Nucleophilic Addition to C=O | Formation of 3,3-difluoro-2-hydroxy-2-alkyl indoline derivatives | General Carbonyl Reactivity |
| Sodium Borohydride (NaBH4) | Reduction of C=O | Formation of 3,3-difluoro-2,3-dihydro-1H-indol-2-ol | General Carbonyl Reactivity |
| Amines (e.g., Morpholine) | SN2' or Addition-Elimination | Potential for C-F substitution or ring-opening, depending on conditions | nih.gov |
| Dialkylphosphites | Phosphorylation | Potential addition to C=O or related transformations | nih.gov |
The activation and subsequent functionalization of the strong C-F bonds in the gem-difluoro moiety represent a significant area of synthetic interest. While challenging, the transformation of C-F bonds into other functional groups provides a powerful tool for molecular diversification. researchgate.net Methodologies for C(sp³)–F bond activation often employ strong Lewis acids, transition metals, or radical-based approaches. researchgate.netrsc.org
Lewis acids such as AlCl₃ or B(C₆F₅)₃ can coordinate to one of the fluorine atoms or the C-2 carbonyl oxygen, facilitating fluoride abstraction and generating a stabilized cationic intermediate. researchgate.net This intermediate can then be trapped by nucleophiles or undergo elimination to form a monofluoro-indole derivative.
Transition-metal catalysis offers another avenue for C-F functionalization, although oxidative addition to inert C-F bonds can be difficult. researchgate.net Palladium- and nickel-based catalysts have been developed for the stereodivergent functionalization of C-F bonds in related gem-difluoroalkenes, suggesting potential applicability to the oxindole (B195798) system. acs.org
Table 2: Potential Strategies for C-F Bond Activation
| Method | Reagent/Catalyst | Proposed Intermediate | Potential Product | Reference |
|---|---|---|---|---|
| Lewis Acid Catalysis | B(C₆F₅)₃, AlCl₃ | α-Fluoro-α-indolyl carbocation | Monofluoroalkene or substituted product | researchgate.net |
| Transition Metal Catalysis | Pd(0) or Ni(0) complexes | Oxidative addition complex | Cross-coupling products (e.g., C-C, C-N bonds) | acs.org |
| Radical-Based Methods | Photoredox catalysts, single-electron transfer reagents | Radical anion or monofluoroalkenyl radical | Defluorinative coupling products | rsc.org |
Transformations of the Dihydroindolone Lactam Ring
The dihydroindolone ring system contains a cyclic amide (lactam) functionality, which can undergo various transformations, including ring-opening, expansion, and contraction, to yield different heterocyclic or acyclic structures.
The amide bond of the lactam ring in 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one can be cleaved under hydrolytic conditions. This ring-opening reaction can be achieved through saponification with a strong base (e.g., NaOH, KOH) or via acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄).
Base-catalyzed hydrolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion on the C-2 carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond. The final product, after workup, would be a salt of a 2-amino-4-methoxyphenyl-difluoroacetic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing its electrophilicity towards attack by water. While specific studies on the hydrolysis of this particular difluorooxindole are not extensively documented, the general mechanism for lactam hydrolysis is well-established. In a related context, Lewis acid-catalyzed intramolecular ring-opening has been used to form carbazole (B46965) derivatives from indolyl-substituted dihydrofurans. mdpi.com
Methodologies for the ring expansion or contraction of the 3,3-difluorooxindole core are not well-documented in the scientific literature. However, general strategies applied to other lactam systems could theoretically be adapted. Ring expansion of lactams can sometimes be achieved through reactions like the Beckmann rearrangement of derived ketoximes or via specific reactions involving diazomethane (B1218177) insertion.
Ring contraction is a less common transformation for simple lactams but can be achieved in more complex systems through photochemical rearrangements or other specialized multi-step sequences. The application of such methodologies to the this compound scaffold remains an area for future synthetic exploration.
Reactivity of the Methoxy (B1213986) Group and Aromatic Moiety
The reactivity of the benzene (B151609) portion of the molecule is influenced by the competing electronic effects of the 6-methoxy group and the deactivating difluoro-lactam moiety. The methoxy group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution (EAS). chim.it It donates electron density to the ring via resonance, enhancing reactivity at the C-5 and C-7 positions.
The methoxy group itself can also undergo reaction, most commonly ether cleavage. This is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-hydroxy-3,3-difluoro-2,3-dihydro-1H-indol-2-one.
Electrophilic Aromatic Substitution Patterns
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. The methoxy group is a powerful ortho-, para-director, increasing the electron density at the C5 and C7 positions through resonance. Conversely, the amide group and the gem-difluoro moiety at C3 are electron-withdrawing, which deactivates the ring, albeit to a lesser extent compared to the activating effect of the methoxy group.
The directing effect of the substituents on the aromatic ring can be predicted by considering their electronic properties. The methoxy group strongly activates the positions ortho and para to it (C5 and C7). The amide nitrogen's lone pair is delocalized into the carbonyl group, making it a deactivating group, and it directs incoming electrophiles to the meta position (C5). The gem-difluoro group at C3 exerts a deactivating inductive effect.
Considering these combined effects, electrophilic substitution is most likely to occur at the C5 and C7 positions, which are activated by the methoxy group. The C5 position is ortho to the methoxy group and meta to the amide nitrogen, making it a highly probable site for substitution. The C7 position, also ortho to the methoxy group, is another potential site. Steric hindrance from the adjacent C1-N bond might influence the regioselectivity between C5 and C7.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effects | Predicted Reactivity |
| C4 | Meta to -OCH₃, Ortho to amide | Deactivated |
| C5 | Ortho to -OCH₃, Meta to amide | Activated |
| C7 | Ortho to -OCH₃ | Activated |
This table is based on established principles of electrophilic aromatic substitution and the electronic nature of the substituents.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed at these activated positions, with the precise conditions needing to be tailored to the specific reactivity of the substrate.
Functional Group Interconversions of the Methoxy Substituent
The methoxy group on the aromatic ring is a versatile handle for further functionalization. A key transformation is its conversion to a hydroxyl group via O-demethylation. This is often a crucial step in the synthesis of natural products and pharmaceuticals, as the resulting phenol (B47542) can be a precursor to a wide array of other functionalities.
Several reagents are known to effect the cleavage of aryl methyl ethers. chem-station.com The choice of reagent often depends on the presence of other functional groups in the molecule.
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. chem-station.com The reaction typically proceeds at low temperatures and can be effective even with deactivated aromatic rings.
47% Hydrobromic Acid (HBr): This classic method involves heating the substrate with aqueous HBr. chem-station.com The strong acidic conditions might not be suitable for substrates with acid-labile functional groups.
Thiolates: Nucleophilic demethylation using alkyl thiols, such as ethane (B1197151) thiol (EtSH) or dodecanethiol, in the presence of a base offers a milder alternative to strong acids. chem-station.com
Acidic Concentrated Lithium Bromide (ACLB): This system has been shown to be effective for the demethylation of lignin-derived aromatic compounds under moderate conditions. rsc.org
Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Advantages | Potential Limitations |
| BBr₃ | CH₂Cl₂, -78 °C to rt | High reactivity, general applicability | Moisture sensitive, corrosive |
| 47% HBr | Reflux | Inexpensive | Harsh acidic conditions |
| EtSH/NaH | DMF, reflux | Milder than strong acids | Unpleasant odor of thiol |
| ACLB | 1.5 M HCl, 110 °C | Moderate conditions | Requires specific salt concentration |
This table presents a selection of common methods for O-demethylation, with conditions and characteristics based on general literature knowledge. chem-station.comrsc.org
Once the hydroxyl group is unmasked, it can undergo a variety of transformations, including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions, thereby significantly expanding the synthetic utility of the 3,3-difluoro-6-hydroxy-2,3-dihydro-1H-indol-2-one intermediate.
Rearrangement Reactions and Skeletal Transformations
The oxindole scaffold can undergo skeletal rearrangements to form other heterocyclic systems. While specific studies on this compound are not prevalent, related transformations of the oxindole core suggest potential pathways. For instance, synergistic copper and secondary amine catalysis has been shown to enable the skeletal transformation of oxindoles into quinolinones. acs.orgnih.gov This process involves the expansion of the five-membered lactam ring through a radical cation-triggered C-C bond cleavage followed by intramolecular cyclization.
Oxidative fragmentation of oxindole derivatives, often mediated by copper catalysis, can lead to the cleavage of the C2-C3 bond, providing access to structurally distinct heterocyclic scaffolds and aniline (B41778) derivatives. nih.govcaltech.edu The presence of the gem-difluoro group at C3 in the target molecule would likely influence the feasibility and outcome of such rearrangements due to its strong inductive effect and the stability of the C-F bonds. The introduction of fluorine atoms can have a significant impact on the physical, chemical, and biological properties of molecules. acs.org
Dearomatization and Re-aromatization Pathways
Dearomatization of indoles and their derivatives is a powerful strategy for the synthesis of complex three-dimensional structures from simple planar aromatic precursors. nih.govacs.org These reactions disrupt the aromaticity of the indole (B1671886) ring system to create spirocyclic or fused-ring indolines. Given the electron-rich nature of the 6-methoxy-substituted aromatic ring, this compound is a potential candidate for dearomatization reactions.
Oxidative dearomatization is a common approach, often utilizing transition metal catalysts or hypervalent iodine reagents. rsc.org For instance, Pd(II)-catalyzed oxidative Wacker-type cyclization of indoles can lead to dearomatized indolines and indolones. rsc.org The regioselectivity and feasibility of such reactions on the target molecule would be influenced by the electronic and steric properties of the substituents.
The dearomatized intermediates can subsequently undergo re-aromatization, often driven by the thermodynamic stability of the aromatic system. This dearomatization/re-aromatization sequence can be exploited to achieve net functionalization of the indole core at positions that are not directly accessible through conventional electrophilic substitution. The stability of the gem-difluoro group would likely be maintained during many of these transformations, making it a valuable structural motif in the final products. cas.cn
Derivatives and Analogues of 3,3 Difluoro 6 Methoxy 2,3 Dihydro 1h Indol 2 One As Chemical Scaffolds
Design and Synthesis of Structurally Diverse Fluorinated Indolone Derivatives
The synthesis of derivatives from the 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one scaffold can be approached by modifying several key positions on the molecule. These modifications are crucial for tuning the physicochemical and biological properties of the resulting compounds.
The nitrogen atom at the N-1 position of the indolone ring is a common site for functionalization, which can significantly impact the molecule's properties.
N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be readily substituted with various alkyl or aryl groups. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base like sodium hydride or potassium carbonate, can be employed. For N-arylation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods. These reactions allow for the introduction of a wide range of substituents, influencing the molecule's lipophilicity, steric profile, and potential for additional interactions with biological targets. The N-arylation of indoles, a closely related heterocyclic system, has been extensively studied and provides a reliable precedent for the successful functionalization of the 3,3-difluoro-6-methoxyoxindole core. mdpi.com
| Reaction Type | Reagents and Conditions | Potential N-1 Substituents |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Methyl, Ethyl, Benzyl, etc. |
| N-Arylation | Aryl halide (e.g., PhBr), Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., Cs2CO3), Solvent (e.g., Toluene) | Phenyl, Substituted Phenyls, Heteroaryls |
The benzene (B151609) portion of the indolone ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing 6-methoxy group is an ortho-, para-directing and activating substituent, which will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy (B1213986) group at C-6 directs incoming electrophiles primarily to the C-5 and C-7 positions. wikipedia.orgdalalinstitute.com Halogenation (e.g., with N-bromosuccinimide), nitration (e.g., with nitric acid), and Friedel-Crafts reactions can be employed to introduce bromo, nitro, alkyl, or acyl groups, respectively. The C-4 position is less sterically accessible and generally less favored for substitution. masterorganicchemistry.comlongdom.org
C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer alternative routes to derivatize the aromatic ring with high regioselectivity. nih.govresearchgate.net By using appropriate directing groups at the N-1 position, it is possible to achieve selective functionalization at positions that are not easily accessible through classical electrophilic substitution.
| Position | Reaction Type | Potential Reagents | Expected Substituents |
|---|---|---|---|
| C-5, C-7 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |
| C-5, C-7 | Nitration | HNO3/H2SO4 | -NO2 |
| C-5, C-7 | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkyl groups |
| C-5, C-7 | Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl3) | Acyl groups |
While the C-3 position is geminally difluorinated, the adjacent carbonyl group provides a handle for further modifications.
Reactions of the Carbonyl Group: The carbonyl group at C-2 can undergo various reactions typical of ketones. For instance, it can be reduced to a hydroxyl group, which can then be further functionalized. Additionally, condensation reactions with various nucleophiles can lead to the formation of more complex structures.
Synthesis of 3,3-Difluorooxindoles: The synthesis of the 3,3-difluorooxindole core itself is a key aspect of elaborating this position. One reported method involves the fluorination of hydrazonoindolin-2-one with Selectfluor. researchgate.net This method has shown a broad substrate scope and could be applicable to a 6-methoxy substituted precursor.
This compound as a Building Block for Complex Molecular Architectures
The inherent reactivity and structural features of this compound make it an excellent starting material for the construction of more elaborate molecular frameworks, including fused and spirocyclic systems, as well as hybrid molecules.
The oxindole (B195798) scaffold is well-known for its ability to participate in reactions that lead to the formation of fused and spirocyclic systems.
Fused Ring Systems: Palladium-catalyzed domino reactions are a powerful tool for the synthesis of 3,n-fused tricyclic indole (B1671886) skeletons. nih.gov These methods could potentially be adapted to the 3,3-difluoro-6-methoxyoxindole core to create novel fused heterocyclic systems.
Spiro Ring Systems: Spirooxindoles are a prominent class of compounds with significant biological activity. nih.gov The synthesis of spiro[indole-3,X]-heterocycles often involves the reaction of an isatin (B1672199) or oxindole derivative with a suitable reaction partner. For instance, 1,3-dipolar cycloaddition reactions between an azomethine ylide generated from an isatin and an activated alkene are a common strategy to access spiro[indoline-3,3'-pyrrolidines]. nih.gov The this compound, or its corresponding isatin precursor, could serve as a key component in similar cycloaddition reactions to generate novel spirocyclic structures.
| Complex Architecture | General Synthetic Strategy | Potential Precursor |
|---|---|---|
| Fused Indolones | Palladium-catalyzed intramolecular annulation | Appropriately substituted 3,3-difluoro-6-methoxyoxindole |
| Spiro[indole-3,3'-pyrrolidines] | [3+2] Cycloaddition of an azomethine ylide | 6-Methoxyisatin and an amino acid |
| Spiro[indole-pyrans] | Multi-component reaction with active methylene (B1212753) compounds | 6-Methoxyisatin |
Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined to create a single molecule with potentially enhanced or synergistic biological activity. The 3,3-difluoro-6-methoxyoxindole scaffold can be incorporated into hybrid molecules through various synthetic approaches.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for linking different molecular fragments. researchgate.net An azide (B81097) or alkyne functionality can be introduced into the 3,3-difluoro-6-methoxyoxindole scaffold, for example, at the N-1 position or on the aromatic ring. This functionalized oxindole can then be "clicked" with another molecule containing the complementary functional group to form a triazole-linked hybrid molecule. researchgate.net
Multi-component Reactions: Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step. The oxindole core can participate in various MCRs to generate diverse hybrid structures. For example, the synthesis of indole-oxindole clubbed 1,2,3-triazole hybrids has been reported, demonstrating the feasibility of incorporating the oxindole motif into complex hybrid systems. researchgate.net
Structure-Reactivity Relationships in Fluorinated Indolone Derivatives (Theoretical Frameworks)
The introduction of fluorine atoms into organic molecules, particularly into heterocyclic scaffolds like indolone, imparts profound changes in their physicochemical and electronic properties. In the case of this compound and its analogues, the gem-difluoro group at the C3 position serves as a powerful modulator of chemical reactivity. Understanding the relationship between the fluorinated structure and its reactivity is crucial for the rational design of new synthetic pathways and novel molecules. This understanding is increasingly being built upon robust theoretical and computational frameworks.
The incorporation of fluorine can enhance properties such as metabolic stability against oxidation, lipophilicity, and binding affinity to biological targets. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to these effects. Theoretical calculations, such as Density Functional Theory (DFT), allow for the prediction and rationalization of how these fundamental atomic properties translate to molecular-level reactivity. researchgate.net These computational models can elucidate reaction mechanisms, predict sites of reactivity, and explain observed stereoselectivity. researchgate.net
Electronic Effects of Gem-Difluorination
The primary influence of the C3-difluoro group on the indolone scaffold is its strong inductive electron-withdrawing effect. This effect significantly alters the electron density distribution across the entire molecule, which can be visualized through calculated electrostatic potential maps.
Activation of the C2-Carbonyl Group: The two fluorine atoms strongly withdraw electron density from the adjacent C3 carbon, and this effect is relayed to the C2 carbonyl carbon. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the fluorinated lactam ring enhances the acidity of the proton on the N1 nitrogen atom, facilitating its deprotonation under basic conditions.
Theoretical frameworks provide a quantitative basis for these qualitative predictions. For instance, computational analysis can determine Mulliken and Natural charges on each atom, pinpointing the most electrophilic and nucleophilic centers within the molecule. researchgate.net
Theoretical Insights into Reaction Mechanisms
Computational studies are invaluable for mapping out the potential energy surfaces of reactions involving fluorinated indolones. They can help identify transition states and intermediates, thereby clarifying reaction mechanisms. For example, theoretical calculations on the dearomative difluorination of indoles have proposed the formation of a β-fluorine-substituted carbocation intermediate. researchgate.net This intermediate helps to explain the high diastereoselectivity observed in such reactions, which can be attributed to stabilizing dipole-dipole interactions. researchgate.net
This mechanistic insight is directly applicable to understanding the reactivity of derivatives of this compound. For related 3,3-difluoroindolines bearing an exocyclic double bond, the olefinic moiety is found to be amphoteric, capable of reacting as both a nucleophile and an electrophile, opening up a wide range of potential transformations. nih.govnih.gov
The following table summarizes the predicted reactivity at key sites of the this compound scaffold based on these theoretical principles.
| Reactive Site | Predicted Type of Reactivity | Theoretical Justification |
|---|---|---|
| C2 (Carbonyl Carbon) | Electrophilic | Strong polarization due to adjacent C3-difluoro group; susceptible to nucleophilic addition. |
| N1 (Amide Nitrogen) | Nucleophilic (after deprotonation) | N-H proton is acidic due to electron-withdrawing effects; the resulting anion is a potent nucleophile. |
| C5 and C7 (Aromatic Ring) | Nucleophilic | Activated towards electrophilic aromatic substitution by the electron-donating C6-methoxy group. |
| C4 (Aromatic Ring) | Nucleophilic (less reactive) | Less activated towards electrophilic aromatic substitution compared to C5 and C7. |
Influence of Substituents on Reactivity
The structure-reactivity relationship can be further fine-tuned by introducing additional substituents on the indolone ring. Theoretical models can predict how these substituents will modulate the electronic landscape of the parent molecule. The reactivity of halogenated indoles, for instance, is highly dependent on the nature of the halogen and the substituents on the nitrogen atom. mdpi.com
| Substituent Position | Substituent Type | Predicted Effect on Reactivity |
|---|---|---|
| N1 | Electron-Withdrawing Group (e.g., Tosyl, Acetyl) | Increases acidity of α-protons if present; further deactivates the aromatic ring. A carbonyl moiety on the nitrogen is often necessary for stability in certain fluorination reactions. nih.gov |
| N1 | Electron-Donating Group (e.g., Benzyl) | May lead to decomposition under certain electrophilic fluorination conditions. nih.gov Increases nucleophilicity of the aromatic ring. |
| Aromatic Ring (C4, C5, C7) | Electron-Withdrawing Group (e.g., Nitro, Cyano) | Decreases nucleophilicity of the aromatic ring, making electrophilic substitution more difficult. Lowers the reactivity of the indole ring towards fluorination. researchgate.net |
| Aromatic Ring (C4, C5, C7) | Electron-Donating Group (e.g., Alkyl, additional Alkoxy) | Increases nucleophilicity of the aromatic ring, facilitating electrophilic substitution. |
Advanced Research Directions and Future Perspectives in 3,3 Difluoro 6 Methoxy 2,3 Dihydro 1h Indol 2 One Chemistry
Development of Highly Efficient and Sustainable Synthetic Protocols
One of the most promising approaches involves the direct fluorination of pre-functionalized oxindole (B195798) precursors. A notable method utilizes the electrophilic fluorinating agent Selectfluor on hydrazonoindolin-2-one substrates. acs.orgresearchgate.net By carefully selecting the solvent, this method can selectively produce either 3-fluorooxindoles or the desired 3,3-difluorooxindoles. researchgate.net This protocol is distinguished by its mild reaction conditions and broad substrate scope, making it a valuable strategy for drug discovery and development. acs.orgresearchgate.net
Recent advancements have also explored photochemical routes, which offer a transition metal-free pathway for the synthesis of difluorinated oxindoles. These methods leverage visible light to activate C-F bonds in trifluoromethylated compounds, initiating a cascade addition/cyclization reaction with N-arylacrylamides to form the difluorinated oxindole core. nih.govrsc.org
Furthermore, green chemistry principles are being actively integrated into oxindole synthesis. sjp.ac.lk This includes the use of environmentally benign solvents like water, catalyst-free reactions where possible, and the development of protocols that are cost-effective and have low energy consumption. sjp.ac.lk For instance, catalyst-free Henry reactions in water have been developed for synthesizing related oxindole hybrids, showcasing the potential for greener syntheses of fluorinated analogs. sjp.ac.lk
Below is a comparative table of synthetic methods applicable to the synthesis of 3,3-difluorooxindoles.
| Method | Precursor | Fluorinating Agent/Catalyst | Key Advantages |
| Electrophilic Fluorination | 6-methoxy-hydrazonoindolin-2-one | Selectfluor | Mild conditions, high selectivity controlled by solvent, broad scope. acs.orgresearchgate.net |
| Photochemical C-F Activation | N-(methoxyphenyl)acrylamide + Trifluoroacetate | Visible Light / Thiol / NaHCO₂ | Transition metal-free, utilizes readily available starting materials. nih.gov |
| Nucleophilic Fluorination | 3,3-dichloro-6-methoxy-oxindole | Metal Fluoride (B91410) (e.g., AgF, KF) | Direct conversion of halogenated precursors. |
Exploration of Novel Reactivity Patterns and Transformations
The unique electronic nature of the gem-difluoro group at the C3 position of the oxindole ring imparts novel reactivity to 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one. This center, while sterically hindered, is highly electrophilic and can participate in a variety of chemical transformations that are inaccessible to its non-fluorinated counterparts.
Research on analogous 3,3-difluoroindolines bearing an exocyclic double bond has provided significant insights into the potential reactivity of this scaffold. researchgate.net These studies reveal that the olefin can act as an electrophile in SN2' reactions with nucleophiles like morpholine (B109124). researchgate.net Furthermore, the difluorinated scaffold can engage in palladium-catalyzed allylation chemistry with various nucleophiles, including mild hydride sources and sulfonates. researchgate.net This suggests that the 3,3-difluoro-6-methoxyoxindole core could serve as a precursor for a range of complex fluorinated molecules through transition metal-catalyzed reactions.
While the C3 position is blocked, the other positions on the molecule, such as the nitrogen atom and the aromatic ring, remain active sites for functionalization. The electron-donating 6-methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further derivatization. N-alkylation or N-arylation can also be readily achieved, providing access to a diverse library of compounds for biological screening. The reactivity of related 3,3-diazidooxindoles, which readily react with nucleophiles to form complex heterocyclic systems like quinazolinones, further highlights the potential of the C3-disubstituted oxindole core as a versatile synthetic intermediate. nih.gov
Potential Applications as Advanced Chemical Probes and Ligands in Research
The distinct properties of the fluorine atoms in this compound make it an excellent candidate for development as a chemical probe and research ligand. The presence of two fluorine atoms provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. researchgate.net ¹⁹F NMR is a powerful tool in chemical biology due to the absence of background signal in biological systems, allowing for the sensitive detection of the probe's local environment, binding events, and conformational changes upon interaction with biomolecules. researchgate.net
Moreover, the compound can be adapted for use in Positron Emission Tomography (PET) imaging through the incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]). The development of automated radiosynthesis platforms has made the incorporation of [¹⁸F] into complex molecules increasingly feasible. nih.govnih.gov A [¹⁸F]-labeled version of this compound could serve as a PET tracer to visualize and quantify biological targets in vivo, aiding in drug development and disease diagnosis.
The fluorine atoms can also play a crucial role in ligand-protein interactions. The C-F bond can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds, which can enhance binding affinity and selectivity for a target protein. The emerging field of fluorine-thiol displacement reactions offers another avenue, where a strategically placed fluorine atom can be displaced by a thiol group from a protein, enabling covalent labeling and characterization of protein-protein interactions. digitellinc.com
| Application | Enabling Feature | Research Area |
| ¹⁹F NMR Probe | Two ¹⁹F atoms provide a strong, clean NMR signal. | Chemical Biology, Drug Discovery |
| PET Imaging Tracer | Potential for radiosynthesis with ¹⁸F. | Medical Diagnostics, Pharmacology |
| Bioactive Ligand | Fluorine-mediated interactions (H-bonding, dipole). | Medicinal Chemistry |
| Covalent Probe | Potential for fluorine-displacement chemistry. | Chemical Proteomics |
Integration with Flow Chemistry and Automated Synthesis Technologies
The synthesis of fluorinated compounds often involves hazardous reagents and requires precise control over reaction parameters. Flow chemistry, which involves performing reactions in a continuous stream through a network of tubes and reactors, offers significant advantages in safety, efficiency, and scalability for the synthesis of this compound. durham.ac.uk
Continuous-flow microreactors provide superior heat and mass transfer, allowing for rapid reaction optimization and the safe handling of highly reactive intermediates. durham.ac.uk Fluorination reactions using reagents like Selectfluor can be readily adapted to flow systems. durham.ac.uk A typical setup would involve pumping solutions of the substrate and the fluorinating agent from separate reservoirs to a mixing point, followed by passage through a heated reactor coil to achieve the desired conversion. The product stream can then be directed through in-line purification cartridges to remove excess reagents and byproducts, yielding a pure product without the need for traditional work-up procedures. uc.pt
This technology is particularly well-suited for multi-step syntheses, where different reactor modules can be connected in sequence. nih.gov The synthesis of the indole (B1671886) core itself has been extensively studied in flow, with classic methods like the Fischer indole synthesis being successfully implemented. mdpi.comresearchgate.net By combining a flow reactor for the formation of the 6-methoxyoxindole precursor with a subsequent fluorination module, a fully integrated and automated synthesis of the target compound can be envisioned. This approach not only enhances safety and reproducibility but also facilitates rapid library generation for structure-activity relationship studies.
Predictive Design of Fluorinated Indolones through Advanced Computational Methods
Computational chemistry provides powerful tools for understanding and predicting the properties of fluorinated molecules like this compound, thereby guiding synthetic efforts and rational drug design. Density Functional Theory (DFT) is a particularly useful method for investigating the electronic structure, reactivity, and spectroscopic properties of such compounds. mdpi.comnih.gov
DFT calculations can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's kinetic stability and its susceptibility to nucleophilic or electrophilic attack. nih.gov This information can help in designing novel reactions and predicting their outcomes. Furthermore, computational methods can elucidate reaction mechanisms, for instance, by modeling the transition states of fluorination or subsequent functionalization reactions. nih.gov
In the context of drug design, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives with target proteins. These simulations can rationalize the role of the fluorine and methoxy (B1213986) substituents in binding and guide the design of analogs with improved potency and selectivity. Periodic DFT calculations can also be employed to predict solid-state properties, such as crystal packing and polymorphism, which are critical for pharmaceutical development. nih.gov The rational computational design of molecules where fluorine participates in strong halogen bonding is an emerging area that could lead to the design of highly specific ligands. nih.gov
| Computational Method | Predicted Properties / Applications |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, reaction mechanisms, IR/NMR spectra prediction. mdpi.comnih.gov |
| Molecular Docking | Protein-ligand binding modes, prediction of binding affinity. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, including hydrogen and halogen bonds. |
| Periodic DFT | Crystal structure prediction, polymorph stability, solid-state properties. nih.gov |
Q & A
Q. What are the primary synthetic routes for 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multi-step routes starting from substituted indole derivatives. For example, fluorination at the 3-position can be achieved using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under anhydrous conditions. Methoxy group introduction at the 6-position may require nucleophilic aromatic substitution (SNAr) with a methoxide source, preceded by activation via nitration or halogenation. Key parameters for optimization include:
- Temperature control during fluorination to minimize side reactions (e.g., decomposition).
- Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates.
- Catalytic additives (e.g., phase-transfer catalysts) to enhance reaction efficiency .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : and NMR to verify substituent positions and fluorine coupling patterns.
- X-ray Crystallography : For unambiguous confirmation of the dihydroindole core and stereochemistry. SHELX programs are widely used for refinement, particularly for resolving disordered fluorine atoms .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and isotopic patterns.
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
The Sulforhodamine B (SRB) assay is a robust method for cytotoxicity screening. Protocol steps include:
- Cell seeding in 96-well plates, followed by compound treatment (dose-response curve).
- Fixation with trichloroacetic acid, SRB staining, and optical density measurement at 564 nm.
- Data normalization to untreated controls and IC calculation .
Parallel assays (e.g., MTT for mitochondrial activity) can validate results and rule out false positives.
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on fluorine atom positioning be resolved?
Discrepancies between X-ray and NMR data may arise from dynamic fluorine motion or crystal-packing effects. Strategies include:
- Variable-Temperature NMR : To detect fluorine mobility (e.g., coalescence temperatures).
- DFT Calculations : Geometry optimization and NMR chemical shift prediction (using Gaussian or ORCA) to compare with experimental data.
- Multi-Conformer Refinement in SHELXL : Modeling disorder or alternative conformations in crystallographic data .
Q. What strategies are recommended for improving the compound’s metabolic stability in pharmacokinetic studies?
To enhance metabolic stability:
- Isotopic Labeling : or substitution at labile positions to block oxidative metabolism.
- Prodrug Design : Masking the methoxy group as a phosphate ester for targeted release.
- Microsomal Stability Assays : Incubation with liver microsomes (human/rodent) and LC-MS/MS analysis to identify metabolic hotspots .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the difluoro motif in biological activity?
A systematic SAR approach involves:
- Analog Synthesis : Preparing derivatives with mono-fluoro, trifluoro, or non-fluorinated substituents.
- Biological Profiling : Testing analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Molecular Docking : Aligning with protein structures (PDB entries) to evaluate fluorine interactions (e.g., halogen bonding) .
Q. What methodologies are suitable for investigating the compound’s mechanism of action in complex biological systems?
- Chemical Proteomics : Immobilizing the compound on beads for pull-down assays to identify binding proteins.
- Transcriptomic Profiling : RNA-seq analysis of treated cells to map pathway perturbations.
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genetic modifiers of compound sensitivity .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in biological assay data for this compound?
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
